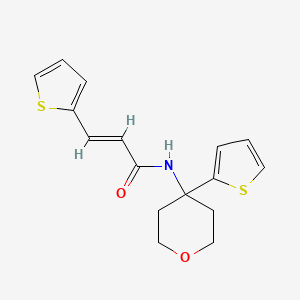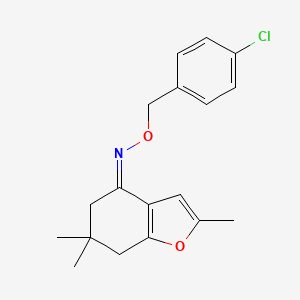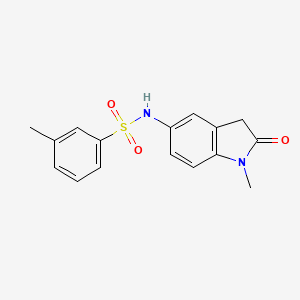
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, also known as MI-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MI-2 is a small molecule inhibitor that selectively targets the MDM2-p53 interaction, which is a critical pathway in cancer development. In
Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives have also been used in the treatment of various microbial infections . Their antimicrobial properties make them useful in combating a variety of bacterial and fungal diseases .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, from neurological disorders to cardiovascular diseases .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-Inflammatory Applications
Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases .
Antioxidant Applications
Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used to combat oxidative stress, which is linked to a variety of health conditions, including aging, neurodegenerative diseases, and cancer .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic properties, making them potentially useful in managing blood sugar levels .
Antimalarial Applications
Indole derivatives have also been found to possess antimalarial properties . This makes them potentially useful in the treatment of malaria, a disease that affects millions of people worldwide .
Mécanisme D'action
Target of Action
The primary targets of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are acetylcholine esterase (AChE) enzymes . AChE is a crucial enzyme involved in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound interacts with its targets by inhibiting the action of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse, thereby enhancing cholinergic transmission .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the level of acetylcholine, a key neurotransmitter in this pathway. This can have downstream effects on various neurological processes, including memory and cognition .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . Additionally, some derivatives of this compound have shown notable cytotoxicity towards certain human cancer cell lines .
Propriétés
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-4-3-5-14(8-11)22(20,21)17-13-6-7-15-12(9-13)10-16(19)18(15)2/h3-9,17H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWLUGJTWIAHQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

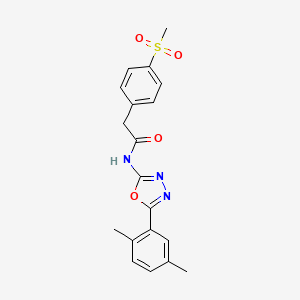
![ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2389897.png)
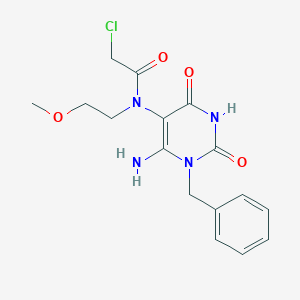
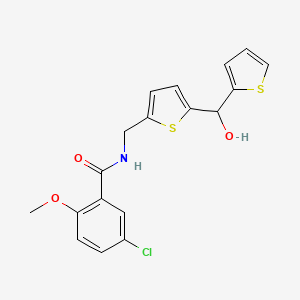
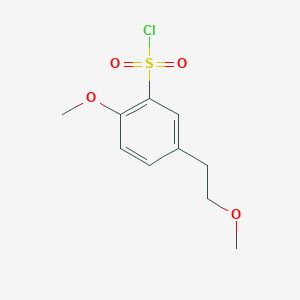
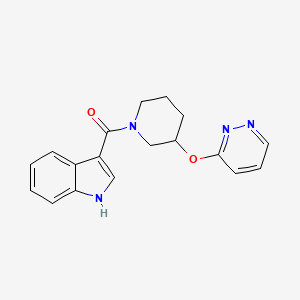

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389909.png)
![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)
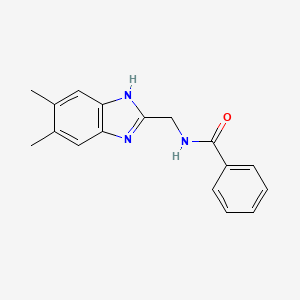
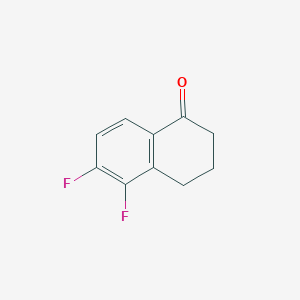
![(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2389913.png)
